molecular formula C15H16N4O2 B2498944 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide CAS No. 1355512-98-9

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide

Cat. No.: B2498944
CAS No.: 1355512-98-9
M. Wt: 284.319
InChI Key: JFZDUYXOAZRSSL-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl and pyrazole rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-methoxyacetamide
  • N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-propoxyacetamide
  • N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-butoxyacetamide

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group provides a balance between hydrophilicity and lipophilicity, enhancing its bioavailability and interaction with biological targets .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-21-11-15(20)18-14(8-16)12-9-17-19(10-12)13-6-4-3-5-7-13/h3-7,9-10,14H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZDUYXOAZRSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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